![molecular formula C16H25N3O2 B2492336 1-(Tert-butyl)-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea CAS No. 2034255-05-3](/img/structure/B2492336.png)
1-(Tert-butyl)-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea
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Description
The compound belongs to a class of chemicals that often feature in research due to their potential biological activity and chemical properties. The studies reviewed include work on similar urea derivatives and their synthesis, structural analysis, and applications in various chemical reactions (Corbin et al., 2001).
Synthesis Analysis
Synthesis methods for related compounds often involve complex reactions, including cyclopropanation (Li et al., 2012) and Ugi reactions (Sañudo et al., 2006), indicating the complexity and diversity of approaches to synthesizing such molecules.
Molecular Structure Analysis
Studies have shown that minor changes in substituents can significantly affect the hydrogen-bonded structures of related compounds, indicating the importance of detailed molecular structure analysis in understanding their behavior (Trilleras et al., 2008).
Chemical Reactions and Properties
Research indicates that urea derivatives can participate in a variety of chemical reactions, with their behavior influenced by substituents and reaction conditions. This includes complexation-induced unfolding and formation of multiply hydrogen-bonded complexes, highlighting the reactivity and versatility of these compounds (Corbin et al., 2001).
Physical Properties Analysis
The physical properties of similar compounds have been studied through methods like X-ray crystallography, revealing the importance of intramolecular hydrogen bonding and π–π stacking in stabilizing their structures (Chen et al., 2021).
Chemical Properties Analysis
The chemical properties of urea derivatives, including their reactivity and interactions with other molecules, are influenced by their structure and the presence of specific functional groups. Studies involving cycloadditions and complexation reactions provide insight into the chemical behavior of these compounds (Tollenaere & Ghosez, 1998).
Scientific Research Applications
Control of Site of Lithiation
Lithiation of N-(pyridin-3-ylmethyl)pivalamide and related derivatives demonstrates the control over the site of lithiation, crucial for synthesizing substituted derivatives in high yields. This process involves regioselective lithiation with different lithium reagents, showcasing the compound's utility in the precise synthesis of complex molecules (Smith et al., 2013).
Association with 2-Amino-1,8-Naphthyridines
The association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates was explored through NMR spectroscopy and quantum chemical calculations. The study highlights the importance of intramolecular hydrogen bonding in urea derivatives for complex formation, with implications for designing molecular recognition systems (Ośmiałowski et al., 2013).
Unfolding of Heterocyclic Ureas
Research on the synthesis and conformational studies of heterocyclic ureas (amides) and their unfolding to form hydrogen-bonded complexes reveals the compound's potential in self-assembly and the mimicry of biological processes (Corbin et al., 2001).
Cyclodextrin Complexation
The complexation of stilbene derivatives by urea-linked cyclodextrins and the self-assembly of molecular devices demonstrate the compound's role in developing photoresponsive materials. This study offers insights into the design of molecular switches and devices (Lock et al., 2004).
Structure-Activity Relationships
The structure-activity relationships of specific urea derivatives as inhibitors of p38alpha MAP kinase were elucidated, contributing to the development of new therapeutic agents for autoimmune diseases (Regan et al., 2003).
properties
IUPAC Name |
1-tert-butyl-3-(4-pyridin-2-yloxycyclohexyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)19-15(20)18-12-7-9-13(10-8-12)21-14-6-4-5-11-17-14/h4-6,11-13H,7-10H2,1-3H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFGFVHLWHBCGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1CCC(CC1)OC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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